![molecular formula C21H21N3O5 B2578840 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1219914-66-5](/img/structure/B2578840.png)
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a compound of significant interest in various fields of science. The compound combines a range of complex chemical structures, each contributing to its unique properties and applications. It is part of an emerging class of compounds that have shown potential in numerous scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple synthetic steps. These can include:
Formation of the Benzo[d][1,3]dioxole moiety: : Starting with catechol and dihalomethane.
Construction of the 1,3,4-oxadiazole ring: : This involves the reaction of a hydrazide with a carboxylic acid or an ester under dehydrating conditions.
Piperidinylation: : Piperidine is introduced via a nucleophilic substitution reaction.
Final Coupling Step: : The coupling of the (2,5-dimethylfuran-3-yl)methanone with the intermediate obtained from the previous steps.
Industrial Production Methods
For industrial-scale production, the synthesis process is usually optimized to increase yield and purity while reducing cost and environmental impact. This can involve:
Using continuous flow reactors.
Employing green chemistry principles to minimize the use of hazardous reagents.
Utilizing high-throughput screening for reaction optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: : It may be reduced under specific conditions to produce different reduced forms.
Substitution: : Substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: : KMnO₄ or H₂O₂ in acidic or basic medium.
Reduction: : LiAlH₄ or NaBH₄ in dry ether or alcohol.
Substitution: : Halogenated compounds in the presence of a base such as K₂CO₃.
Major Products
Depending on the reaction conditions and reagents used, major products can include various substituted and oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is used as a precursor for the synthesis of other complex molecules. It serves as a scaffold for drug design and development.
Biology
Biologically, the compound has been studied for its potential as a bioactive molecule. It has shown promise in various in vitro studies for its anti-inflammatory and antimicrobial properties.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may act as a lead compound in the development of new drugs for treating certain conditions.
Industry
Industrially, the compound is used in the development of advanced materials. Its unique chemical structure makes it suitable for use in polymers and other specialized materials.
Mechanism of Action
Molecular Targets
The precise mechanism by which the compound exerts its effects is still under investigation. it is believed to interact with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved
The compound may influence various biochemical pathways, including those involved in inflammation and microbial resistance. It can interact with cellular components at the molecular level, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
(3-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone: : Similar structure but different phenyl substitution.
(3-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone: : Contains pyridine instead of the benzo[d][1,3]dioxol moiety.
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-12-8-16(13(2)28-12)21(25)24-7-3-4-15(10-24)20-23-22-19(29-20)14-5-6-17-18(9-14)27-11-26-17/h5-6,8-9,15H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXVUWHVGYZGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2578757.png)
![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2578760.png)
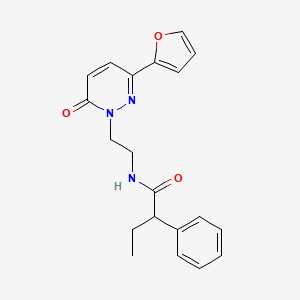

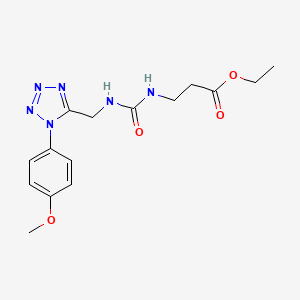

![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)
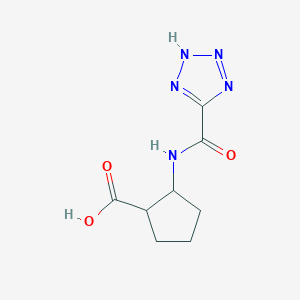
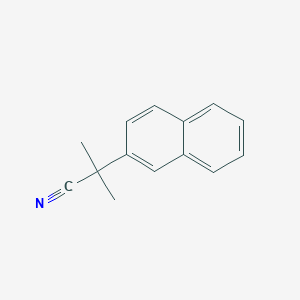
![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)
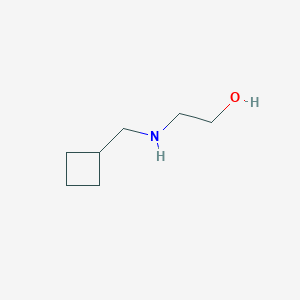
![3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2578779.png)

